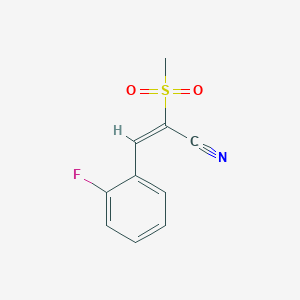
N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide, also known as CP-94,253, is a synthetic compound that belongs to the class of NMDA receptor antagonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide acts as a selective NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is an important receptor in the brain that is involved in learning and memory. Overactivation of the NMDA receptor can lead to neuronal damage, which is why NMDA receptor antagonists like N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide have neuroprotective effects.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, which are important factors in neurodegenerative diseases. It can also increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide has several advantages for lab experiments. It has a high affinity for the NMDA receptor, which means it can be used at low concentrations. It also has good solubility in water and can be easily administered to animals. However, it has a short half-life in the body, which means it may need to be administered multiple times in experiments.
Future Directions
There are several future directions for research on N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide. One area of research is to investigate its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Another area of research is to study its effects on the immune system and its potential use in treating autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide and its potential side effects.
In conclusion, N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide is a synthetic compound that has potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective NMDA receptor antagonist and has been shown to have neuroprotective effects in animal models of brain and spinal cord injury. Further research is needed to fully understand its potential therapeutic applications and side effects.
Synthesis Methods
N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide can be synthesized by reacting 3,5-dimethylpyrazole-1-carboxylic acid with cyclopropylamine to form the intermediate, which is then reacted with 4-chlorobenzoyl chloride to obtain the final product. The synthesis process involves multiple steps and requires expertise in organic chemistry.
Scientific Research Applications
N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. It has also been studied for its potential use in treating depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-cyclopropyl-4-(3,5-dimethylpyrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-9-11(2)18(17-10)14-7-3-12(4-8-14)15(19)16-13-5-6-13/h3-4,7-9,13H,5-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCNSRZVGXESDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)

![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)
![7-[(4-Benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455361.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)